

The Solubility Profile of 1,3-Dilinoleoyl-2-oleoyl glycerol: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Linolein-2-olein

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1,3-Dilinoleoyl-2-oleoyl glycerol (OLO), a triglyceride of significant interest in pharmaceutical and biochemical research. Understanding the solubility of this compound is critical for its application in formulation development, drug delivery systems, and various analytical procedures. This document compiles available quantitative solubility data, details common experimental protocols for solubility determination, and presents logical workflows for these methodologies.

Core Concept: Solubility of Triglycerides

Triglycerides, as nonpolar lipids, are generally soluble in nonpolar organic solvents and insoluble in polar solvents like water.^{[1][2]} Their solubility is dictated by the principle of "like dissolves like," where nonpolar solutes dissolve best in nonpolar solvents due to favorable van der Waals interactions. The long hydrocarbon chains of the fatty acid components of 1,3-Dilinoleoyl-2-oleoyl glycerol contribute to its overall nonpolar character.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 1,3-Dilinoleoyl-2-oleoyl glycerol and structurally similar triglycerides. This data provides a baseline for solvent selection in experimental and formulation work.

Compound	Solvent	Solubility	Source
1,3-Dilinoleoyl-2-oleoyl glycerol	Methyl Acetate	25 mg/ml	[1]
Dimethylformamide (DMF)	10 mg/ml	[1]	[3][4]
Ethanol	10 mg/ml	[1]	
1,3-Dioleoyl-2-Linoleoyl Glycerol	Hexane	10 mg/ml	
Chloroform	Sparingly Soluble	[3][4]	[5]
1,3-Dilinoleoyl-2-Stearoyl Glycerol	Dimethylformamide (DMF)	10 mg/ml	
Ethanol	10 mg/ml	[5]	
Chloroform	Slightly Soluble	[5]	[6]
1,2-Dilinoleoyl-3-Oleoyl-rac-glycerol	Methanol	Slightly Soluble	
Water	Slightly Soluble	[6]	

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for a range of applications. The following are detailed methodologies for key experiments cited in lipid research.

Equilibrium Solubility Method (Shake-Flask)

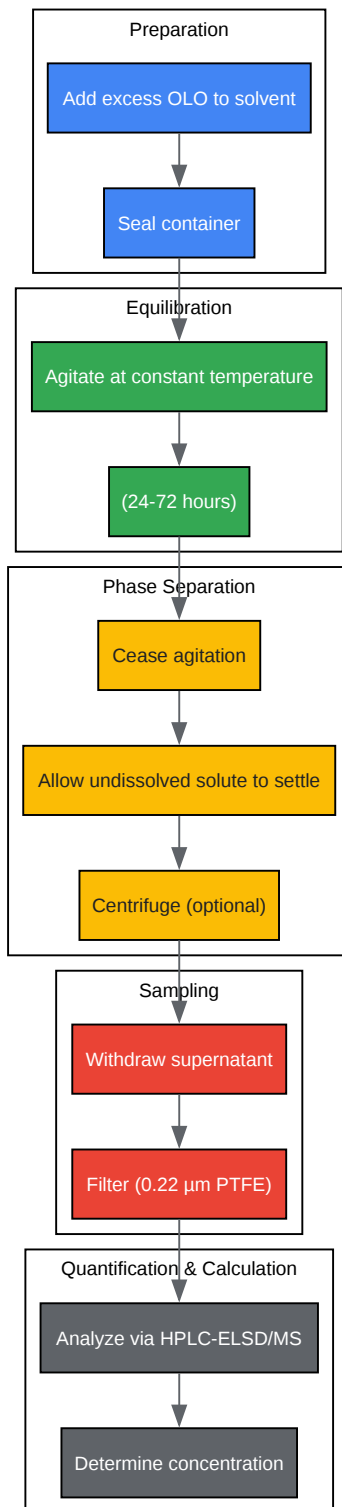
This is a standard method for determining the saturation solubility of a compound in a given solvent.

Methodology:

- Preparation: Add an excess amount of 1,3-Dilinoleoyl-2-oleoyl glycerol to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

- **Equilibration:** Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. A shaker bath or orbital shaker is recommended for consistent mixing.
- **Phase Separation:** After equilibration, cease agitation and allow the undissolved solute to settle. Centrifugation can be employed to accelerate the separation of the solid and liquid phases.
- **Sampling:** Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating solid particles, a syringe fitted with a solvent-compatible filter (e.g., 0.22 μm PTFE) should be used.
- **Quantification:** Analyze the concentration of the dissolved 1,3-Dilinoleoyl-2-oleoyl glycerol in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD or Mass Spectrometer - MS).
- **Calculation:** The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Equilibrium Solubility (Shake-Flask) Workflow

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Equilibrium Solubility (Shake-Flask) Workflow

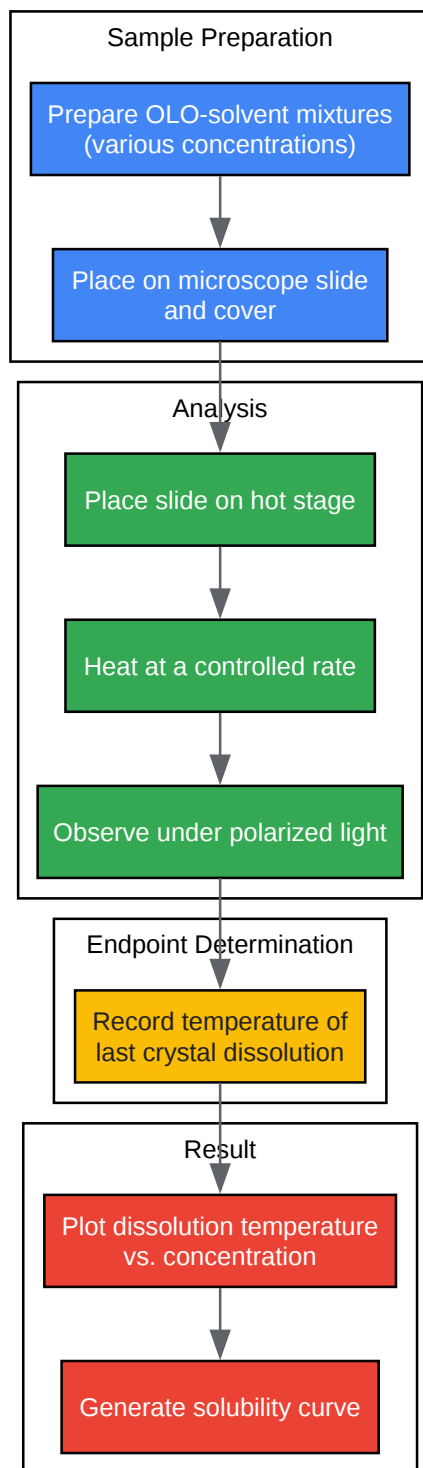
Hot Stage Microscopy (HSM)

HSM is a visual technique particularly useful for determining the solubility of a solid lipid in a molten lipid-based excipient, but the principles can be adapted for solvent systems.

Methodology:

- **Sample Preparation:** Prepare a series of mixtures of 1,3-Dilinoleoyl-2-oleoyl glycerol and the solvent at different known concentrations. A small amount of each mixture is placed on a microscope slide and covered with a coverslip.
- **Heating and Observation:** The slide is placed on a hot stage microscope. The temperature is gradually increased at a controlled rate. The sample is observed under polarized light.
- **Endpoint Determination:** The temperature at which the last crystals of 1,3-Dilinoleoyl-2-oleoyl glycerol dissolve is recorded as the dissolution temperature for that specific concentration.
- **Solubility Curve:** By plotting the dissolution temperature against the concentration, a solubility curve can be generated.

Hot Stage Microscopy (HSM) Workflow

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Hot Stage Microscopy (HSM) Workflow

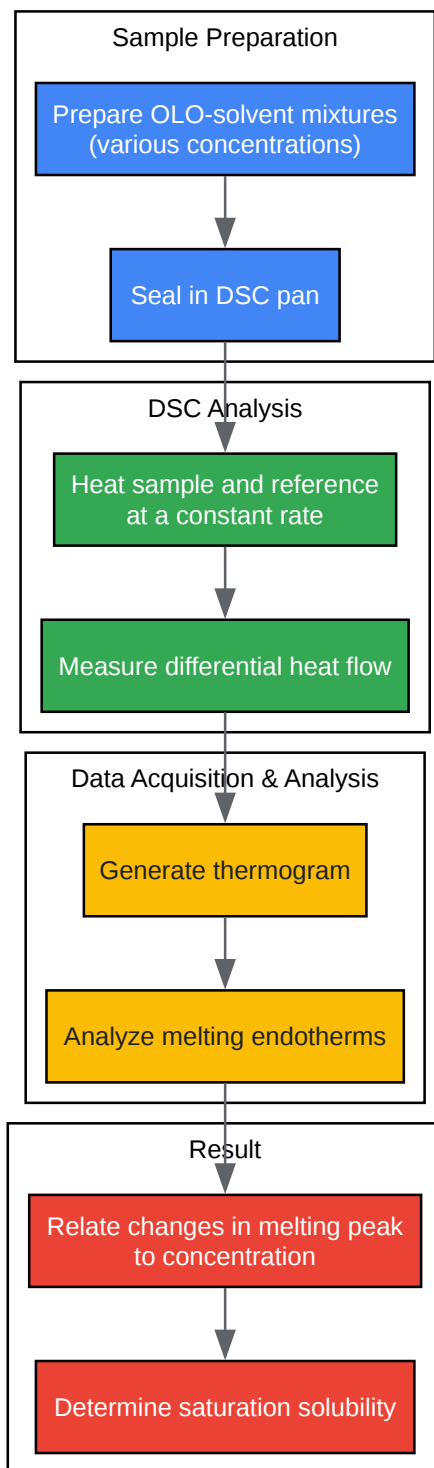
Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the solubility of a compound in a solid or semi-solid matrix by measuring changes in heat flow.

Methodology:

- **Sample Preparation:** Prepare a series of physical mixtures of 1,3-Dilinoleoyl-2-oleoyl glycerol and the solid/semi-solid solvent at different known concentrations.
- **DSC Analysis:** A small, accurately weighed amount of each mixture is sealed in a DSC pan. The sample is then heated at a constant rate in the DSC instrument. A reference pan (usually empty) is heated concurrently.
- **Data Acquisition:** The difference in heat flow between the sample and the reference is measured as a function of temperature. This results in a thermogram showing melting endotherms.
- **Solubility Determination:** The melting point and the enthalpy of fusion of the solvent will decrease as the concentration of the dissolved 1,3-Dilinoleoyl-2-oleoyl glycerol increases. By analyzing the changes in the melting peak of the solvent across the different concentrations, the saturation solubility can be determined.

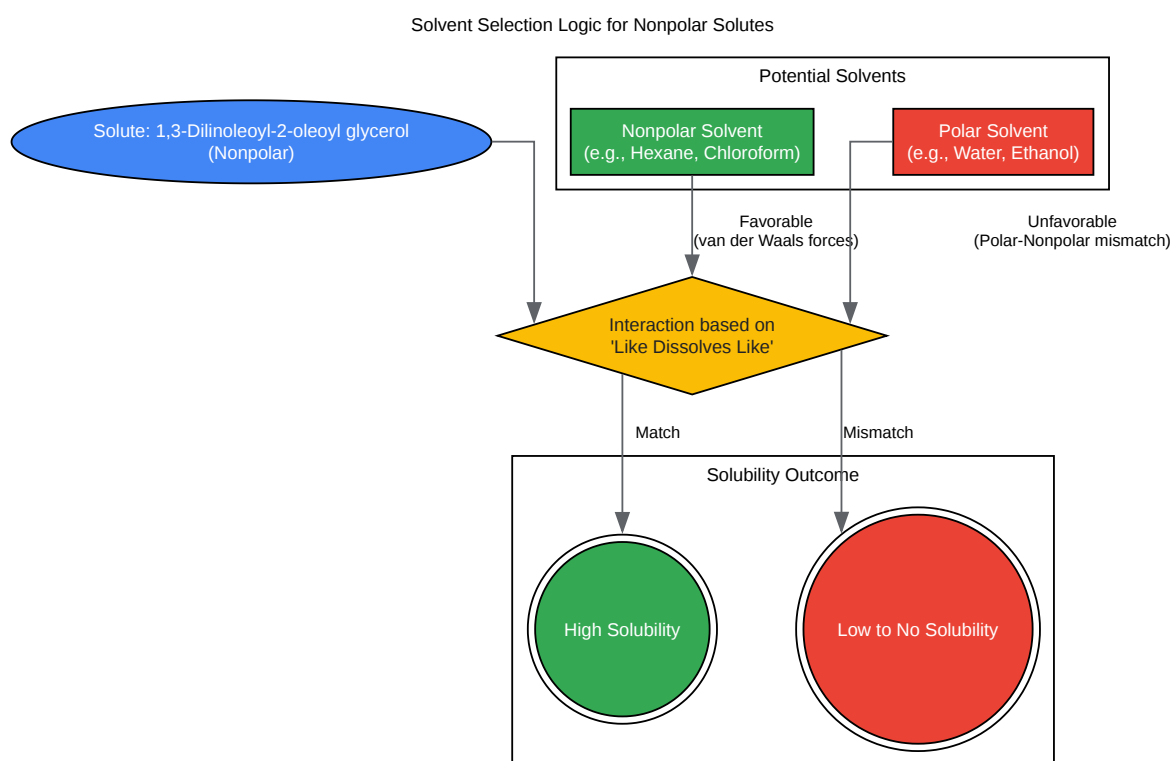
Differential Scanning Calorimetry (DSC) Workflow

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Differential Scanning Calorimetry (DSC) Workflow

Logical Relationships in Solvent Selection

The choice of an appropriate solvent is governed by the polarity of both the solute and the solvent. The following diagram illustrates the logical relationship for selecting a suitable solvent for a nonpolar compound like 1,3-Dilinoleoyl-2-oleoyl glycerol.



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Solvent Selection Logic for Nonpolar Solutes

Conclusion

This technical guide has provided a consolidated overview of the solubility of 1,3-Dilinoleoyl-2-oleoyl glycerol in organic solvents. The quantitative data, though limited, offers valuable starting points for solvent screening. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers and scientists in designing and executing solubility studies. A thorough understanding of the principles outlined herein is essential for the successful application of this triglyceride in drug development and other scientific endeavors.

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